5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
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Overview
Description
The compound 5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is an intriguing synthetic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole typically involves multi-step synthetic routes. The initial stages generally focus on forming the core pyrazole and triazole rings. Common starting materials include 3-amino-1,2,4-triazole and 3-methyl-4-nitrothiophene . The critical steps involve cyclization reactions under anhydrous conditions, followed by alkylation and sulfuration to introduce the butylsulfanyl and trifluoromethyl groups.
Industrial Production Methods
Scaling up the production of This compound for industrial purposes usually involves optimizing reaction conditions to enhance yield and purity. Catalysts such as palladium on carbon and Lewis acids are often used to accelerate the reactions. Temperature control and the use of inert atmospheres, like nitrogen or argon, help prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions It Undergoes
5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole: can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions can oxidize the sulfanyl group.
Reduction: : Sodium borohydride or lithium aluminum hydride in dry ether can reduce the compound's various functional groups.
Substitution: : Halogenation agents such as chlorine or bromine can be employed to substitute hydrogen atoms in the aromatic ring structures.
Major Products Formed from These Reactions
Oxidation can lead to the formation of sulfoxides or sulfones, reduction typically results in alcohol or amine derivatives, and substitution reactions yield halogenated derivatives.
Scientific Research Applications
5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole: has several notable applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Explored for its potential as a bioactive compound.
Medicine: : Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Applied in materials science for developing novel polymers and coatings.
Mechanism of Action
The precise mechanism of action for 5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole depends on its application:
Molecular Targets: : Enzymes such as cyclooxygenase and topoisomerase .
Pathways Involved: : Inhibits prostaglandin synthesis and interferes with DNA replication in target cells.
Comparison with Similar Compounds
Comparing 5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole to similar compounds highlights its unique properties:
Similar Compounds
5-[4-Methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole: : Lacks the butylsulfanyl group.
5-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole: : Contains a shorter alkyl chain.
These comparisons illustrate the distinctive structural features of This compound , such as the length of the alkyl chain and the presence of the butylsulfanyl group, which may confer unique reactivity and biological activity.
Properties
IUPAC Name |
5-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5S2/c1-4-5-6-23-13-19-18-11(21(13)2)9-7-8-10(14(15,16)17)20-22(3)12(8)24-9/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAPNDUMNSVSIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C)C2=CC3=C(S2)N(N=C3C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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